2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Medicinal Chemistry Organic Synthesis Building Blocks

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS 1082137-86-7) is an organic compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol. It is classified as a nitrogen-containing heterocycle, specifically a piperazine derivative featuring a 3-aminopyridin-2-yl substituent and an ethanol tail.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 1082137-86-7
Cat. No. B1437650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
CAS1082137-86-7
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=C(C=CC=N2)N
InChIInChI=1S/C11H18N4O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9,12H2
InChIKeyZAWICVHGOUMQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS 1082137-86-7): A Piperazinyl-Pyridine Building Block for Chemical Biology and Drug Discovery


2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS 1082137-86-7) is an organic compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . It is classified as a nitrogen-containing heterocycle, specifically a piperazine derivative featuring a 3-aminopyridin-2-yl substituent and an ethanol tail . This structural motif is characteristic of building blocks used in medicinal chemistry to synthesize more complex molecules targeting neurological disorders and as potential kinase inhibitor scaffolds [1].

Why Generic Substitution of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS 1082137-86-7) is Scientifically Invalid


The precise substitution pattern of the 3-amino-2-pyridinyl group on the piperazine ring, combined with the N-ethanol moiety, creates a unique pharmacophore that is critical for its intended role as a synthetic intermediate [1]. Piperazinyl-pyridine analogues are known to exhibit distinct and highly variable binding affinities for receptors such as P2Y12 and the capsaicin receptor [2]. Minor changes, such as relocating the amino group to the 5-position of the pyridine ring [3] or replacing the piperazine with a piperidine [4], have been demonstrated to dramatically alter biological activity. Therefore, a different piperazinyl-pyridine or a similar heterocyclic building block cannot be assumed to produce an equivalent final compound or biological result, making informed procurement based on structural specificity essential.

Quantitative Differentiation Evidence for 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS 1082137-86-7) vs. Closest Structural Analogs


Structural Comparison of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol to 2-(Piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5)

The primary differentiation of CAS 1082137-86-7 lies in its chemical structure, specifically the presence of the N-ethanol group, which distinguishes it from the more common building block 2-(Piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5). This functional group introduces a primary alcohol, a key handle for further derivatization such as esterification, etherification, or conversion to a leaving group . This specific structural feature is absent in the comparator, which instead presents a secondary amine on the piperazine ring.

Medicinal Chemistry Organic Synthesis Building Blocks

Target Compound's Role as a Versatile Intermediate in Piperazinyl-Pyridine SAR Studies

This compound serves as a key scaffold in a known medicinal chemistry program. A series of piperazinyl-pyridine ureas were developed as P2Y12 antagonists, a class of antiplatelet drugs. The parent piperazinyl-pyridine scaffold, to which the ethanol group of the target compound is a precursor, was essential for activity. SAR studies showed that modifications to this core, specifically at the piperazine nitrogen, directly impacted potency, with some optimized compounds achieving sub-micromolar antagonism [1]. The target compound provides a versatile starting point for creating such focused libraries.

P2Y12 Antagonist Antiplatelet Structure-Activity Relationship (SAR)

Compliance with ISO Quality Systems for Pharmaceutical R&D Procurement

From a procurement and manufacturing standpoint, the target compound is offered at high purity (e.g., NLT 98%) and is certified under ISO quality systems, distinguishing it from lower-grade or non-certified alternatives . The availability of batch-specific analytical documentation (NMR, HPLC, GC) further supports its use in regulated environments .

Quality Control API Intermediate Pharmaceutical R&D

Recommended Application Scenarios for 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS 1082137-86-7) Based on Verified Evidence


Synthesis of Focused Libraries for GPCR Target Engagement (e.g., P2Y12 Antagonists)

This compound is well-suited as a core intermediate for synthesizing libraries of piperazinyl-pyridine derivatives for structure-activity relationship (SAR) studies. Its specific substitution pattern (3-amino-2-pyridinyl and N-ethanol) provides a versatile handle for creating analogues, particularly those targeting purinergic receptors like P2Y12, where this scaffold has demonstrated potent antagonism [1].

Derivatization via the Primary Alcohol for Chemical Probe Development

The presence of the N-ethanol group is a key structural feature that enables further chemical modification. It can be used for conjugation to reporter groups (e.g., fluorophores, biotin) for target engagement studies or to install additional pharmacophores to enhance potency or modify physicochemical properties, as seen in the development of related neurological disorder therapeutics [2].

Pharmaceutical R&D Requiring High-Purity, ISO-Certified Intermediates

For projects requiring high reproducibility and adherence to quality standards, sourcing this compound from suppliers that provide ISO-certified material with a minimum purity of 98% and comprehensive analytical data (NMR, HPLC) is essential. This ensures consistency in synthetic processes, which is critical for lead optimization and preclinical development [REFS-3, REFS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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